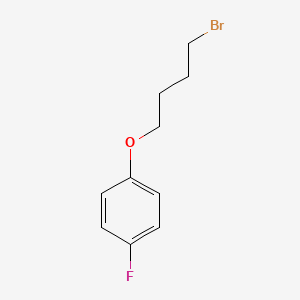

1-(4-Bromobutoxy)-4-fluorobenzene

Description

Established Synthetic Pathways for Ether Formation

The creation of the ether linkage is the foundational step in synthesizing 1-(4-bromobutoxy)-4-fluorobenzene. This is most commonly accomplished using principles of the Williamson ether synthesis.

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It proceeds via an SN2 (bimolecular nucleophilic substitution) reaction between an alkoxide and an alkyl halide. pressbooks.pub For the synthesis of this compound, the key reactants are 4-fluorophenol (B42351) and a suitable four-carbon alkylating agent.

The reaction mechanism involves the deprotonation of 4-fluorophenol by a base to form the more nucleophilic 4-fluorophenoxide ion. This phenoxide then attacks the electrophilic carbon of the alkylating agent, displacing a halide leaving group. To ensure a successful SN2 reaction and maximize the yield of the desired ether, primary alkyl halides are preferred, as they minimize competing elimination reactions that are common with secondary and tertiary halides. libretexts.org

1,4-Dibromobutane (B41627) is the ideal alkylating agent for this synthesis. It provides the required four-carbon chain and a terminal bromine atom for further functionalization. The reaction involves the nucleophilic attack of the 4-fluorophenoxide on one of the two electrophilic carbon atoms of 1,4-dibromobutane, displacing one of the bromide ions.

To favor the formation of the desired mono-substituted product, this compound, an excess of 1,4-dibromobutane is typically used. This stoichiometric control minimizes the formation of the di-substituted byproduct, 1,4-bis(4-fluorophenoxy)butane. The reaction is generally performed in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH), and often requires heating to proceed at a reasonable rate.

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis of this compound

| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Alkylating Agent) | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 4-Fluorophenol | 1,4-Dibromobutane (often in excess) | K₂CO₃, NaH | Acetone, DMF, THF | Heated under reflux |

Derivatization Strategies via the Bromine Moiety

The terminal bromine atom on the butoxy chain is a versatile functional handle, serving as an excellent leaving group in a variety of reactions. This allows for the synthesis of a wide array of derivatives.

The primary alkyl bromide moiety of this compound is highly susceptible to SN2 reactions. pressbooks.pubuniversalclass.com This allows for the introduction of various nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This strategy is fundamental for creating libraries of related compounds for various research applications. For example, reaction with sodium azide (B81097) (NaN₃) yields the corresponding azido (B1232118) derivative, while reaction with potassium cyanide (KCN) introduces a nitrile group, extending the carbon chain by one atom. science-revision.co.uk

Table 2: Examples of Nucleophilic Substitution on this compound

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | -N₃ | Alkyl Azide |

| Cyanide | Potassium Cyanide (KCN) | -C≡N | Nitrile |

| Thiolate | Sodium Thiophenoxide (NaSPh) | -SPh | Thioether |

| Amine | Ammonia (NH₃) or Alkylamine (RNH₂) | -NH₂ or -NHR | Amine |

| Carboxylate | Sodium Acetate (CH₃COONa) | -O(CO)CH₃ | Ester |

Modern synthetic chemistry offers powerful tools for forming carbon-carbon bonds through metal-catalyzed cross-coupling reactions. The alkyl bromide in this compound can serve as the electrophilic partner in several such transformations, including Suzuki, Negishi, and Kumada couplings. organicreactions.org These reactions typically employ palladium or nickel catalysts and allow for the coupling of the alkyl chain with a wide range of organometallic reagents. nih.gov

Suzuki Coupling: Involves the reaction of the alkyl bromide with an organoboron reagent (e.g., an alkylboronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This method is known for its mild conditions and tolerance of various functional groups.

Negishi Coupling: Couples the alkyl bromide with an organozinc reagent. numberanalytics.comwikipedia.org This reaction is highly effective for sp³-sp³, sp³-sp², and sp³-sp bond formations and can be catalyzed by either nickel or palladium. mit.eduacs.org

Kumada Coupling: Utilizes a Grignard reagent (organomagnesium) as the nucleophilic partner. nrochemistry.comwikipedia.orgorganic-chemistry.org While powerful, the high reactivity of Grignard reagents can limit functional group compatibility. organic-chemistry.org

Sonogashira Coupling: While traditionally used for aryl/vinyl halides, recent advances have enabled the coupling of unactivated alkyl bromides with terminal alkynes using palladium or nickel catalysts, providing a direct route to alkyne-containing derivatives. acs.orgresearchgate.netwikipedia.orgthieme-connect.comacs.org

Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions for Alkyl Bromides

| Reaction Name | Catalyst (Typical) | Nucleophilic Partner | Bond Formed (Example) |

|---|---|---|---|

| Suzuki | Palladium (e.g., Pd(PPh₃)₄) | Organoboron (R-B(OH)₂) | C(sp³)–C(sp²) or C(sp³)–C(sp³) |

| Negishi | Nickel or Palladium | Organozinc (R-ZnX) | C(sp³)–C(sp³) or C(sp³)–C(sp²) |

| Kumada | Nickel or Palladium | Organomagnesium (R-MgX) | C(sp³)–C(sp³) or C(sp³)–C(sp²) |

| Sonogashira | Palladium or Nickel (+ Cu co-catalyst) | Terminal Alkyne | C(sp³)–C(sp) |

Functionalization of the Fluorobenzene (B45895) Core

The fluorobenzene ring offers additional possibilities for modification, although these are often more challenging than derivatizing the alkyl bromide. The reactivity of the ring is influenced by two competing substituents: the activating ortho-, para-directing butoxy group and the deactivating ortho-, para-directing fluorine atom. libretexts.orgwikipedia.org

The strong C-F bond is generally resistant to cleavage, making it a stable anchor point while other parts of the molecule are modified. baranlab.org However, under specific conditions using transition metal catalysts, C-F bond activation can be achieved, allowing for its replacement. nih.govrsc.orgresearchgate.net This approach is less common and requires more specialized conditions compared to reactions at the alkyl bromide terminus.

A more conventional approach is electrophilic aromatic substitution (e.g., nitration, acylation, or further halogenation). wikipedia.orgmasterorganicchemistry.com The combined directing effects of the strongly activating alkoxy group and the deactivating fluorine atom will predominantly direct incoming electrophiles to the positions ortho to the butoxy group (positions 2 and 6). The reaction rate will be slower than that of anisole (B1667542) due to the deactivating effect of the fluorine, but faster than that of benzene (B151609) itself. wikipedia.org This allows for the introduction of additional substituents onto the aromatic ring, creating more complex molecular architectures.

Table of Compound Names

| Systematic Name | Common/Other Names |

|---|---|

| This compound | 1-Bromo-4-(4-fluorophenoxy)butane |

| 4-Fluorophenol | p-Fluorophenol |

| 1,4-Dibromobutane | Tetramethylene dibromide |

| 1,4-Bis(4-fluorophenoxy)butane | - |

| Phenylacetonitrile | Benzyl cyanide |

| 1-Bromo-4-fluorobenzene | p-Bromofluorobenzene |

Properties

IUPAC Name |

1-(4-bromobutoxy)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESKDKZVNDEQBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428289 | |

| Record name | 1-(4-bromobutoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2033-80-9 | |

| Record name | 1-(4-Bromobutoxy)-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2033-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-bromobutoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Bromobutoxy 4 Fluorobenzene

Functionalization of the Fluorobenzene (B45895) Core

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 1-(4-bromobutoxy)-4-fluorobenzene is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the electronic effects of the two substituents: the 4-bromobutoxy group and the fluorine atom.

The alkoxy group (-O-(CH₂)₄Br) is an activating group and an ortho, para-director. This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which enriches the electron density at the ortho and para positions relative to the meta positions. Conversely, the fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, yet it is also an ortho, para-director because of the resonance donation of its lone pairs. chemicalbook.com When both an activating and a deactivating group are present, the activating group's directing effect typically dominates. Therefore, electrophilic substitution on this compound is expected to occur primarily at the positions ortho to the 4-bromobutoxy group (positions 2 and 6).

Nitration: The nitration of aromatic ethers like anisole (B1667542), a simpler analog, readily proceeds with a mixture of concentrated nitric acid and sulfuric acid to yield a mixture of ortho and para nitro derivatives. rsc.org For this compound, nitration is anticipated to yield primarily 1-(4-bromobutoxy)-4-fluoro-2-nitrobenzene. The reaction conditions would likely involve careful temperature control to prevent over-nitration due to the activating nature of the alkoxy group. stmarys-ca.edu

Halogenation: The bromination of 4-fluoroanisole, a closely related compound, can be achieved using bromine in the presence of a catalyst. This suggests that direct bromination of this compound would likely introduce a bromine atom at the 2-position, yielding 1-(4-bromobutoxy)-2-bromo-4-fluorobenzene.

Friedel-Crafts Acylation: Friedel-Crafts acylation of anisole derivatives is a common method to introduce an acyl group onto the aromatic ring. youtube.com For this compound, reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, is expected to result in acylation at the 2-position, affording 2-acyl-1-(4-bromobutoxy)-4-fluorobenzene. Milder catalysts like zinc chloride or iron(III) chloride might be preferred to avoid potential side reactions. stackexchange.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Bromobutoxy)-4-fluoro-2-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromobutoxy)-2-bromo-4-fluorobenzene |

| Acylation | RCOCl, AlCl₃ | 2-Acyl-1-(4-bromobutoxy)-4-fluorobenzene |

Strategies for Further Halogenation or Modification

Further halogenation or modification of the this compound molecule can be achieved through various synthetic strategies, targeting either the aromatic ring or the aliphatic side chain.

Further Aromatic Halogenation: Introducing a second halogen onto the aromatic ring would be influenced by the existing substituents. With the ortho positions to the strongly activating bromobutoxy group already being the most reactive sites, subsequent halogenation would likely occur at the remaining open ortho position (position 6). For instance, if 1-(4-bromobutoxy)-2-bromo-4-fluorobenzene were to undergo further bromination, the product would likely be 1-(4-bromobutoxy)-2,6-dibromo-4-fluorobenzene.

Modification of the Butyl Chain: The primary bromide on the butoxy chain is a versatile functional group that can be readily converted into other functionalities through nucleophilic substitution reactions. For example, reaction with sodium azide (B81097) would yield 1-(4-azidobutoxy)-4-fluorobenzene, which can be further reduced to the corresponding amine. Treatment with sodium cyanide would produce the nitrile, which can then be hydrolyzed to a carboxylic acid. These modifications allow for the introduction of a wide range of functional groups at the terminus of the butyl chain, providing access to a diverse library of derivatives.

Table 3: Potential Modifications of this compound

| Reagent | Reaction Type | Product |

| NaN₃ | Nucleophilic Substitution | 1-(4-Azidobutoxy)-4-fluorobenzene |

| NaCN | Nucleophilic Substitution | 5-(4-Fluorophenoxy)pentanenitrile |

| R-NH₂ | Nucleophilic Substitution | N-Alkyl-4-(4-fluorophenoxy)butan-1-amine |

| Mg, then CO₂ | Grignard Reaction | 5-(4-Fluorophenoxy)pentanoic acid |

Application of 1 4 Bromobutoxy 4 Fluorobenzene As a Versatile Intermediate

Utility in the Construction of Bioactive Scaffolds

The strategic introduction of the (4-fluorophenoxy)butoxy group can lead to the development of new derivatives of well-known bioactive cores.

Based on available scientific literature and patent databases, there is currently no specific documented evidence of 1-(4-Bromobutoxy)-4-fluorobenzene being utilized as a direct precursor in the synthesis or modification of chalcone (B49325) frameworks.

Quinolinone Frameworks:

The application of this compound has been successfully demonstrated in the synthesis of complex quinazolinone derivatives, a class of compounds structurally related to quinolinones and known for their broad range of biological activities.

A notable example is found in the synthesis of a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K). In a multi-step synthesis detailed in patent US20140275082A1, this compound is used as a key alkylating agent. It reacts with a protected hydroxymethylpyrrolidine derivative to introduce the 4-(4-fluorophenoxy)butoxy side chain. This intermediate is then further elaborated and cyclized to yield the final complex quinazolinone product. This specific application underscores the utility of this compound in building extended side chains that can interact with biological targets.

Synthesis of a Quinazolinone Precursor

| Reactant 1 | Reactant 2 | Product |

|---|

This reaction serves as a critical step in the construction of a larger, biologically active molecule, highlighting the role of this compound as a versatile synthon in medicinal chemistry.

Psoralen (B192213) Frameworks:

Currently, there is no direct evidence in published research or patents for the use of this compound in the synthesis of psoralen derivatives. While a structurally similar, non-fluorinated compound, 5-(4-phenoxybutoxy)psoralen, has been investigated for immunosuppressant activities, the specific application of the fluorinated analogue remains undocumented in this context.

Role in the Design and Synthesis of Drug Candidate Libraries

While the structure of this compound makes it a suitable building block for combinatorial chemistry and the generation of drug candidate libraries, there is no specific documentation of its use for this purpose in the reviewed scientific literature and patent databases.

Formation of Conjugates for Targeted Applications

No specific examples of this compound being used to form conjugates for targeted applications have been identified in the current body of scientific and patent literature.

Pharmacological and Biological Activity Research on 1 4 Bromobutoxy 4 Fluorobenzene Derivatives

Investigation of Anticancer Potentials

Derivatives built upon the 1-(4-bromobutoxy)-4-fluorobenzene framework are of significant interest in anticancer research. The presence of a 4-fluorophenoxy group in a molecule can contribute to its cytotoxic effects against various cancer cell lines. Research into structurally similar compounds, such as certain fluoroquinolone and phenoxazine (B87303) derivatives, has demonstrated notable anticancer activity. nih.govnih.gov For instance, some fluoroquinolone derivatives have shown inhibitory effects on cancer cell lines with IC50 values in the micromolar range. nih.gov

The anticancer potential of these derivatives is often attributed to their ability to interfere with critical cellular processes in cancer cells. For example, some phenoxazine derivatives, which also feature a phenoxy group, have been found to be particularly toxic to lung adenocarcinoma and human liver cancer cells, with IC50 values reaching the nanomolar range for certain analogues. nih.gov The mechanism of action for such compounds can involve the induction of apoptosis and the targeting of specific cellular components like topoisomerase enzymes or G-quadruplex structures in the genome. nih.govnih.gov

Table 1: Illustrative Anticancer Activity of Structurally Related Derivatives

| Derivative Class | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Fluoroquinolone Derivative | PC3 (Prostate) | 7.7 - 15.3 |

| Fluoroquinolone Derivative | SW480 (Colon) | 20.1 - 35.7 |

| Fluoroquinolone Derivative | HCT-116 (Colon) | 2.01 - 2.53 |

| Fluoroquinolone Derivative | Leukaemia-SR | 0.63 - 0.73 |

| Phenoxazine Derivative | A549 (Lung Adenocarcinoma) | Nanomolar range |

| Phenoxazine Derivative | HepG2 (Liver Cancer) | Nanomolar range |

Note: The data in this table is derived from studies on compounds structurally related to this compound and is intended to be illustrative of potential activity.

Assessment of Anti-inflammatory Activities

The structural components of this compound suggest that its derivatives could possess significant anti-inflammatory properties. The phenoxy moiety is a common feature in many known anti-inflammatory agents. Research on related benzophenone (B1666685) and fluorinated benzofuran (B130515) derivatives has shown promising results in the modulation of inflammatory pathways. nih.govscielo.br

These compounds have been observed to inhibit key inflammatory mediators. For example, some benzophenone derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins, key players in the inflammatory response. scielo.br Furthermore, studies on fluorinated benzofuran derivatives have shown inhibition of nitric oxide (NO) production and the release of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines. mdpi.com The selective inhibition of COX-2 over COX-1 is a particularly sought-after characteristic for minimizing gastrointestinal side effects, a property that has been observed in some related derivative classes. scielo.br

Table 2: Illustrative Anti-inflammatory Activity of Structurally Related Derivatives

| Derivative Class | Inflammatory Mediator | Inhibition | Cell Line |

|---|---|---|---|

| Benzophenone Derivative | Ear Edema | Significant | In vivo model |

| 12-dehydropyxinol derivative | Nitric Oxide (NO) | Significant | RAW264.7 macrophages |

| Herbal Formula (RCM-101) | Histamine Release | Concentration-dependent | Rat peritoneal mast cells |

| Herbal Formula (RCM-101) | Prostaglandin E2 (PGE2) | Concentration-dependent | Raw 264.7 cells |

| Herbal Formula (RCM-101) | Leukotriene B4 (LTB4) | Significant | Porcine neutrophils |

Note: The data in this table is derived from studies on compounds structurally related to this compound and is intended to be illustrative of potential activity.

Evaluation of Antimicrobial and Antiparasitic Potential

The inclusion of halogen atoms, such as fluorine and bromine, in a molecular structure is a well-established strategy for enhancing antimicrobial and antiparasitic activity. Consequently, derivatives of this compound are logical candidates for investigation in this area. The 4-fluorophenyl group, in particular, is a component of several compounds with demonstrated antimicrobial effects. nih.gov

Research on related compounds has shown a broad spectrum of activity. For instance, certain triazine derivatives containing a fluorophenyl moiety have exhibited significant activity against Gram-positive bacteria and fungi. nih.gov In the realm of antiparasitic research, derivatives of L-tyrosine containing bromine have been evaluated against parasites like Plasmodium falciparum and Leishmania panamensis. scielo.br Similarly, bis-naphthoquinone derivatives with fluorophenyl groups have shown promise against Toxoplasma gondii. d-nb.info The minimum inhibitory concentration (MIC) is a key parameter in these studies, indicating the lowest concentration of a compound required to inhibit the visible growth of a microorganism. nih.gov

Table 3: Illustrative Antimicrobial and Antiparasitic Activity of Structurally Related Derivatives

| Derivative Class | Organism | Activity Metric | Value |

|---|---|---|---|

| Bromotyrosine Derivative | Leishmania panamensis | EC50 | 24.13 µg/mL |

| Bisaprasin (Bromotyrosine alkaloid) | Trypanosoma cruzi | IC50 | 19 µM |

| Bisaprasin (Bromotyrosine alkaloid) | Plasmodium falciparum | IC50 | 29 µM |

| Bis-naphthoquinone Derivative | Toxoplasma gondii | Significant Activity | - |

Note: The data in this table is derived from studies on compounds structurally related to this compound and is intended to be illustrative of potential activity.

Exploration of Ion Channel Modulatory Effects

Ion channels are crucial for a multitude of physiological processes, and their modulation presents a significant therapeutic opportunity. The voltage-gated potassium channel Kv1.3, in particular, has emerged as a target for various pathologies, including autoimmune diseases and cancer. nih.gov

Kv1.3 Channel Modulation Studies

The structural characteristics of this compound derivatives make them interesting candidates for Kv1.3 modulation. The phenoxyalkoxy motif is present in known Kv1.3 inhibitors, such as PAP-1 and its derivatives. These compounds are known to block the Kv1.3 channel with high potency. For example, PAPTP, a derivative of PAP-1, has been shown to induce apoptosis in chronic lymphocytic leukemia (CLL) cells by targeting the mitochondrial Kv1.3 channel. nih.gov This suggests that derivatives of this compound could potentially be designed to selectively target and modulate the activity of Kv1.3 channels, offering a pathway for therapeutic intervention in relevant diseases. The mechanism often involves the physical occlusion of the channel pore, thereby inhibiting the flow of potassium ions.

Structure-Activity Relationship (SAR) Studies

The systematic investigation of how chemical structure influences biological activity is fundamental to drug discovery. For derivatives of this compound, two key areas for SAR studies are the length of the alkyl chain and the position of the halogen substituents.

Impact of Alkyl Chain Length and Halogen Position

Research on analogous series of compounds has provided valuable insights into these structural modifications.

Alkyl Chain Length: Studies on other classes of molecules, such as phenolipids and long-acting glucagon-like peptide-1 derivatives, have shown that the length of an alkyl chain can have a profound and sometimes non-linear effect on biological activity. capes.gov.brnih.gov For instance, increasing the alkyl chain length can enhance membrane affinity and penetration up to a certain point, after which a further increase may lead to a decrease in activity. capes.gov.br This "cutoff" effect is crucial in optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate. In the context of this compound derivatives, varying the four-carbon butoxy chain to shorter or longer homologues would likely have a significant impact on their solubility, membrane permeability, and interaction with their biological targets.

Halogen Position: The position of the fluorine atom on the benzene (B151609) ring and the bromine atom on the alkyl chain are critical determinants of activity. In studies of polyhalogenated ethers, the nature and position of halogen atoms have been shown to influence their anesthetic properties. nih.gov Similarly, in the development of fluoroquinolone antibacterials, the placement of the fluorine atom is crucial for their interaction with bacterial DNA gyrase. nih.gov For derivatives of this compound, moving the fluorine atom to the ortho or meta positions, or the bromine atom to a different position on the butoxy chain, would be expected to alter the electronic properties, conformation, and binding affinity of the molecule to its target, thereby modulating its biological activity.

Comparative Analysis with Related Fluorinated Aryl Ethers

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and membrane permeability. The 4-fluorophenoxy group, in particular, has been incorporated into various biologically active compounds. A comparative analysis with related fluorinated and non-fluorinated aryl ethers reveals key structure-activity relationships and highlights the significant role of fluorine in modulating biological activity.

One of the most relevant examples is the compound N-[1-[4-(4-fluorophenoxy)butyl]-4-piperidinyl]-N-methyl-2-benzothiazolamine , also known as R56865 . This molecule, which contains the precise 4-(4-fluorophenoxy)butyl core structure, has been investigated for its pharmacological effects, particularly in the cardiovascular and central nervous systems.

Detailed Research Findings on R56865:

Antiarrhythmic and Cardioprotective Effects: R56865 has been identified as a potent antiarrhythmic agent. nih.gov It has shown efficacy in protecting against ischemia- and reperfusion-induced arrhythmias. nih.gov The mechanism of action is thought to involve the inhibition of Na+ and Ca2+ overload in cells, a key factor in ischemic injury. nih.govnih.gov Studies in anesthetized dogs demonstrated that R56865 increases the effective refractory period of the right ventricle, a characteristic of Class III antiarrhythmic drugs. nih.gov It was also found to terminate ouabain-induced ventricular tachycardia in a manner that is inversely dependent on the rate of the tachycardia. nih.gov In isolated rat hearts, R56865 significantly reduced the incidence of ischemia-induced ventricular tachycardia and fibrillation. nih.gov

Neuroprotective Effects: The electrophysiological actions of R56865 have been studied in the context of hypoxia in rat hippocampal slices. In normoxic conditions, the compound was found to reduce firing accommodation in CA1 neurons without altering passive membrane properties or synaptic transmission. dndi.org More significantly, under hypoxic conditions, R56865 was able to selectively decrease the magnitude of hypoxia-induced membrane depolarization and partially counteract the suppression of synaptic transmission. dndi.org This suggests a potential neuroprotective role by limiting cellular depolarizing responses to hypoxic stress. dndi.org

Comparative Analysis with Other Fluorinated and Non-Fluorinated Aryl Ethers:

The presence of a fluorine atom on the phenyl ring can significantly influence the biological activity of aryl ethers. This is evident when comparing the properties of various fluorinated compounds to their non-fluorinated counterparts.

Impact on Potency and Selectivity: The substitution of hydrogen with fluorine can lead to a substantial increase in biological potency. For instance, in a series of 4-azaindole-2-piperidine derivatives investigated as agents against Trypanosoma cruzi, the introduction of a fluorine atom onto the phenyl ring resulted in a slight decrease in activity but an expected increase in metabolic stability in mouse liver microsomes. dndi.org

Influence on Physicochemical Properties: Fluorine's high electronegativity can alter the physicochemical properties of a molecule, which in turn affects its biological activity. A study comparing fluorinated and non-fluorinated phenylcycloalkylamines demonstrated that the introduction of a fluorine atom leads to a decrease in the basicity (pKa) of the amine group by approximately 0.8 units. researchgate.net This change in basicity can impact drug-receptor interactions and pharmacokinetic properties.

Enhanced In Vivo Efficacy: A comparative study of purpurinimide-based photosensitizers for photodynamic therapy revealed that the fluorinated analogs exhibited enhanced photosensitizing efficacy in in vivo screenings compared to their non-fluorinated counterparts. nih.gov This highlights the potential of fluorine substitution to improve the therapeutic effectiveness of a compound.

The following interactive table summarizes the key findings for R56865, a compound containing the 4-(4-fluorophenoxy)butyl moiety.

| Compound Name | Core Structure | Biological Activity | Key Findings | Reference |

| R56865 | 4-(4-fluorophenoxy)butyl | Antiarrhythmic, Neuroprotective | Protects against ischemia-induced arrhythmias by inhibiting Na+ and Ca2+ overload. Reduces hypoxia-induced membrane depolarization in neurons. | nih.govnih.govnih.govdndi.org |

The data strongly suggest that derivatives of this compound, by virtue of their 4-fluorophenoxybutoxy core, are likely to exhibit significant biological activity. The presence of the fluorine atom is anticipated to enhance metabolic stability and influence the potency and selectivity of these compounds towards various biological targets. The research on R56865, in particular, points towards potential applications in cardiovascular and neurological disorders. Further research into specific derivatives of this compound is warranted to fully elucidate their pharmacological profile and therapeutic potential.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to generate a spectrum that reveals the chemical environment of each atom.

In a typical analysis of 1-(4-Bromobutoxy)-4-fluorobenzene, both ¹H and ¹³C NMR spectra would be acquired. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the bromobutoxy chain. The aromatic protons, influenced by the electron-withdrawing fluorine and electron-donating butoxy group, would appear as complex multiplets in the downfield region of the spectrum. The protons of the butoxy chain would appear as separate multiplets in the upfield region. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides further structural confirmation by showing signals for each unique carbon atom in the molecule. The carbon atoms of the benzene (B151609) ring will appear at distinct chemical shifts, with the carbon attached to the fluorine atom showing a characteristic splitting pattern due to C-F coupling. The four carbon atoms of the butoxy chain will also give rise to separate signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to O) | 6.8 - 7.0 (multiplet) | ~116 (d, JC-F ≈ 8 Hz) |

| Aromatic CH (ortho to F) | 6.9 - 7.1 (multiplet) | ~115 (d, JC-F ≈ 23 Hz) |

| Aromatic C (ipso to O) | - | ~155 (d, JC-F ≈ 2 Hz) |

| Aromatic C (ipso to F) | - | ~158 (d, JC-F ≈ 240 Hz) |

| O-CH₂ | ~4.0 (triplet) | ~67 |

| O-CH₂-CH₂ | ~1.9 (multiplet) | ~29 |

| CH₂-CH₂-Br | ~2.0 (multiplet) | ~30 |

| CH₂-Br | ~3.5 (triplet) | ~33 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. 'd' denotes a doublet and 'J' represents the coupling constant.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation pattern.

For this compound (C₁₀H₁₂BrFO), the molecular weight is approximately 247.11 g/mol . fishersci.com The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with a roughly 1:1 intensity ratio.

Electron ionization (EI) is a common method used to generate ions in MS. Under EI conditions, the this compound molecule will not only ionize but also fragment in a predictable manner. The analysis of these fragments helps to piece together the molecular structure.

A key fragment would be the 4-fluorophenoxy cation, resulting from the cleavage of the butoxy chain. Another significant fragmentation pathway would involve the loss of the bromine atom. The mass spectrum of p-bromofluorobenzene, a core component of the target molecule, shows a prominent molecular ion at m/z 174/176 and a major fragment from the loss of bromine at m/z 95. nist.gov

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity |

| 247/249 | [C₁₀H₁₂BrFO]⁺ (Molecular Ion) |

| 174/176 | [C₆H₄BrF]⁺ |

| 167 | [C₁₀H₁₂FO]⁺ (Loss of Br) |

| 111 | [C₆H₄FO]⁺ |

| 95 | [C₆H₄F]⁺ |

Note: The m/z values are for the most abundant isotopes. The presence of bromine isotopes will result in doublet peaks for bromine-containing fragments.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy.

For this compound, obtaining a single crystal of suitable quality is a prerequisite for X-ray crystallographic analysis. If successful, the analysis would provide unambiguous proof of its molecular structure. It would reveal the conformation of the flexible butoxy chain and the planarity of the fluorophenyl ring. Furthermore, the crystallographic data would detail the packing of the molecules in the crystal lattice, including any intermolecular interactions such as van der Waals forces or dipole-dipole interactions.

While no specific crystallographic data for this compound has been found in the reviewed literature, studies on similar molecules, such as 1,4-Bis(4-bromobutoxy)benzene, have been reported. researchgate.net In the case of 1,4-Bis(4-bromobutoxy)benzene, X-ray analysis revealed an extended conformation of the bromobutoxy side chains. researchgate.net It is plausible that this compound would exhibit similar structural characteristics in the solid state.

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-100 |

| Volume (ų) | ~1500-2000 |

| Z | 4 |

Note: These values are purely hypothetical and serve to illustrate the type of data obtained from an X-ray crystallographic experiment.

Computational and Theoretical Investigations Pertaining to Fluorobenzene Derivatives

Quantum Chemical Studies of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of fluorobenzene (B45895) derivatives. Methods like Density Functional Theory (DFT) are widely employed to investigate their electronic structure and predict reactivity. semanticscholar.org

A key area of focus in these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For instance, in a study on a chalcone (B49325) derivative containing a 4-fluorophenyl group, (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, DFT calculations using the B3LYP/6-311G++(d,p) basis set were performed to optimize the molecular geometry and analyze its electronic properties. semanticscholar.org The calculated bond lengths, such as for the C=O and C=C bonds, showed good agreement with experimental X-ray diffraction data, validating the computational model. semanticscholar.org Such studies provide a reliable foundation for understanding the structural and electronic characteristics of related fluorobenzene compounds.

Table 1: Calculated Electronic Properties of a Representative Fluorobenzene Derivative

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule |

Note: The values in this table are illustrative and based on typical findings for fluorobenzene derivatives in computational studies.

Furthermore, quantum chemical methods can elucidate the distribution of electron density and electrostatic potential, highlighting regions of the molecule that are electron-rich or electron-poor. This information is invaluable for predicting how the molecule will interact with other chemical species.

Molecular Docking and Dynamics Simulations for Target Interactions

To explore the potential biological activity of fluorobenzene derivatives, researchers utilize molecular docking and molecular dynamics (MD) simulations. These computational techniques are instrumental in drug discovery and design, allowing for the prediction of how a ligand, such as 1-(4-Bromobutoxy)-4-fluorobenzene, might bind to a biological target, typically a protein or enzyme. nih.govnih.gov

Molecular docking involves placing a model of the ligand into the binding site of a target protein and calculating the binding affinity, often expressed as a binding energy score. nih.gov A more negative binding energy suggests a more favorable and stable interaction. The docking process also reveals the specific binding mode, including the key intermolecular interactions like hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. ajchem-a.com

Following docking, molecular dynamics simulations can be performed to assess the stability of the predicted complex over time. nih.gov MD simulations model the movements of atoms in the system, providing insights into the flexibility of the ligand and protein and the durability of their interactions. researchgate.net This helps to validate the docking results and provides a more dynamic picture of the binding event.

Table 2: Illustrative Molecular Docking Results for a Fluorobenzene Derivative Against Various Protein Targets

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.2 | TYR-385, ARG-120, SER-530 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.5 | GLY-121, TYR-151, LEU-57 |

| Epidermal Growth Factor Receptor (EGFR) | -9.1 | LEU-718, THR-790, MET-793 |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.

Through virtual screening campaigns, large libraries of compounds can be docked against a specific target, allowing for the rapid identification of potential lead candidates for further experimental investigation. nih.gov

Prediction of Chemical Behavior and Reaction Pathways

Computational chemistry also serves as a powerful tool for predicting the chemical behavior and potential reaction pathways of fluorobenzene derivatives. The electronic structure data obtained from quantum chemical calculations can be used to forecast the most likely sites for electrophilic or nucleophilic attack.

For this compound, the presence of two halogen atoms, fluorine and bromine, on opposite ends of the molecule presents interesting possibilities for reactivity. The fluorine atom attached to the benzene (B151609) ring deactivates the ring towards electrophilic substitution while directing incoming groups to the ortho and para positions. The bromine atom at the end of the butoxy chain is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution reactions.

By analyzing the molecular orbitals and electron density, computational models can help to rationalize observed reactivity or predict new chemical transformations, guiding the design of synthetic routes and the development of new functional molecules.

Future Perspectives and Research Challenges for 1 4 Bromobutoxy 4 Fluorobenzene

Development of Chemo- and Regioselective Synthetic Methods

The synthesis of 1-(4-bromobutoxy)-4-fluorobenzene itself, and its subsequent reactions, present opportunities for the development of more refined and selective synthetic methods. The classical synthesis of such aryl ethers often involves the Williamson ether synthesis, which can have limitations. Modern synthetic chemistry aims for higher precision and sustainability.

Future research in this area should focus on:

Transition-Metal-Free Arylation: Exploring metal-free arylation reactions to construct the aryl ether bond would be a significant advancement. organic-chemistry.orgacs.org Methods utilizing diaryliodonium salts in aqueous media, for instance, offer a greener alternative to traditional metal-catalyzed processes. organic-chemistry.orgacs.org Developing these methods to be highly efficient for substrates like 4-fluorophenol (B42351) and 1,4-dibromobutane (B41627) would be a key challenge.

Catalytic Williamson Ether Synthesis: Investigating catalytic versions of the Williamson ether synthesis using weaker alkylating agents at high temperatures could lead to more industrially viable processes with higher selectivity. researchgate.net

Flow Chemistry: Implementing flow chemistry for the synthesis of this compound could offer enhanced control over reaction parameters, leading to higher yields and purity while improving safety.

Regioselective Functionalization: A primary challenge lies in the selective functionalization of the two reactive sites: the aromatic ring and the alkyl bromide. Future synthetic strategies should aim to develop reactions that can selectively target one position over the other, enabling the synthesis of diverse derivatives. For example, developing conditions for selective substitution of the bromine atom without affecting the fluoroaromatic ring is crucial for its use as a building block. nih.gov

| Synthetic Challenge | Potential Future Approach | Key Benefits |

| Reliance on traditional synthesis | Metal-free arylation, Catalytic Williamson ether synthesis | Increased sustainability, cost-effectiveness, and industrial applicability organic-chemistry.orgacs.orgresearchgate.net |

| Lack of reaction control | Flow chemistry | Enhanced safety, yield, and purity |

| Non-selective functionalization | Development of regioselective reaction conditions | Access to a wider range of derivatives for screening |

Exploration of Novel Therapeutic Areas

The true potential of this compound likely lies in its role as an intermediate in the synthesis of novel therapeutic agents. The presence of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.netresearchgate.net

Future research should be directed towards:

Scaffold for Bioactive Molecules: The 4-fluorophenoxy motif is present in a number of biologically active compounds. The bromobutoxy chain of this compound provides a reactive handle to attach this motif to various pharmacophores. Systematic exploration of derivatives where the bromine is displaced by various nitrogen, oxygen, or sulfur-containing nucleophiles could lead to the discovery of new chemical entities with interesting biological profiles.

Positron Emission Tomography (PET) Tracers: The fluorinated aromatic ring makes this compound and its derivatives potential candidates for the development of novel PET imaging agents. nih.govrsc.org The synthesis of an 18F-labeled version of this compound could serve as a precursor for radiotracers designed to image specific targets in the central nervous system or other tissues. researchgate.netvu.nl The design of such tracers, however, faces the challenge of crossing the blood-brain barrier and minimizing non-specific binding. researchgate.net

Fragment-Based Drug Discovery: this compound could be utilized as a fragment in fragment-based drug discovery (FBDD) campaigns. Its simple structure and reactive handle would allow for the exploration of chemical space around a protein binding pocket.

Integration with Advanced Screening and Discovery Platforms

To unlock the therapeutic potential of derivatives of this compound, integration with modern drug discovery platforms is essential.

Key areas for future integration include:

High-Throughput Screening (HTS): Libraries of compounds derived from this compound should be subjected to HTS against a wide range of biological targets. pharmacompass.com This could rapidly identify "hits" for various diseases, including cancer, inflammatory disorders, and infectious diseases. nih.gov

Phenotypic Screening: In addition to target-based screening, phenotypic screening of derivatives could reveal unexpected therapeutic activities without a preconceived biological target.

In Silico Modeling: Computational studies, including molecular docking and pharmacokinetic predictions (ADME/Tox), can help to prioritize the synthesis of derivatives with a higher probability of being successful drug candidates. This can save significant time and resources in the discovery process.

| Discovery Platform | Application for this compound Derivatives | Expected Outcome |

| High-Throughput Screening (HTS) | Screening against diverse biological targets | Identification of initial "hit" compounds for various diseases |

| Phenotypic Screening | Unbiased screening in cellular or organismal models | Discovery of novel, unexpected therapeutic activities |

| In Silico Modeling | Prediction of binding affinities and pharmacokinetic properties | Prioritization of synthetic targets and reduction of late-stage attrition |

Sustainable and Scalable Production Methodologies

For this compound to be a viable building block for industrial applications, the development of sustainable and scalable production methods is paramount.

Future research in this domain should address:

Green Solvents: Moving away from traditional organic solvents towards greener alternatives like water or bio-based solvents for the synthesis would significantly reduce the environmental impact. organic-chemistry.orgacs.org

Atom Economy: Synthetic routes should be designed to maximize atom economy, minimizing the generation of waste products. This includes the development of catalytic processes that can be run at high efficiency with low catalyst loading.

Renewable Feedstocks: A long-term goal would be to develop synthetic pathways that utilize renewable feedstocks for the production of the precursors of this compound, such as 4-fluorophenol and 1,4-dibromobutane.

Process Intensification: As mentioned earlier, the use of flow chemistry and other process intensification technologies can lead to more efficient, safer, and more scalable manufacturing processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Bromobutoxy)-4-fluorobenzene, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or etherification. A common approach involves reacting 4-fluorophenol with 1,4-dibromobutane in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., K₂CO₃ or NaH) at 60–80°C for 12–24 hours. The bromobutoxy group is introduced via an SN2 mechanism, with the bromine atom serving as a leaving group. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .

- Key Considerations : Excess 1,4-dibromobutane improves yield by minimizing di-ether byproducts. Reaction monitoring via TLC or GC-MS is critical to identify intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for the fluorophenyl ring (e.g., deshielded aromatic protons at δ 6.8–7.2 ppm) and the bromobutoxy chain (e.g., -OCH₂- at δ 3.4–3.7 ppm, Br-CH₂- at δ 3.2–3.5 ppm). Coupling constants (J ~8–9 Hz) confirm para-substitution .

- GC-MS : Molecular ion peak at m/z 247 (C₁₀H₁₂BrFO⁺) with fragmentation patterns indicating Br and F loss.

- FT-IR : Absorption bands for C-F (~1220 cm⁻¹) and C-O-C (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling constants in NMR)?

- Methodological Answer : Contradictions may arise from impurities, solvent effects, or conformational isomerism.

- Step 1 : Validate purity via HPLC or elemental analysis.

- Step 2 : Re-run NMR in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.

- Step 3 : Perform 2D NMR (COSY, HSQC) to confirm connectivity and rule out diastereomers. For example, unexpected J values in aromatic regions may indicate meta-substitution impurities, requiring revisiting synthetic steps .

Q. What strategies optimize the selectivity of this compound synthesis to minimize di-ether byproducts?

- Methodological Answer :

- Solvent Choice : Use THF over DMF to reduce nucleophilicity of the intermediate alkoxide.

- Stoichiometry : Limit 4-fluorophenol to 1.1 equivalents relative to 1,4-dibromobutane.

- Temperature Control : Lower reaction temperature (50°C) slows secondary etherification.

- Additives : Catalytic tetrabutylammonium bromide (TBAB) enhances SN2 efficiency .

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The fluorine atom deactivates the aromatic ring, directing electrophilic substitution to the para position. However, in Suzuki-Miyaura couplings, the bromobutoxy chain’s steric hindrance may reduce reactivity.

- Optimization : Use Pd(PPh₃)₄ with a bulky ligand (e.g., SPhos) to enhance turnover. Elevated temperatures (80–100°C) and polar solvents (e.g., DME) improve yields .

Data Analysis and Validation

Q. What quality control criteria should be applied when using this compound in kinetic studies?

- Methodological Answer :

- Purity Threshold : ≥98% by HPLC (C18 column, acetonitrile/water mobile phase).

- Stability Testing : Monitor degradation under storage conditions (e.g., 4°C, inert atmosphere) via periodic GC-MS.

- Internal Standards : Use deuterated analogs (e.g., 4-Bromofluorobenzene-d4) for quantification in mass spectrometry .

Q. How can researchers validate the mechanistic pathway of bromine displacement in this compound derivatives?

- Methodological Answer :

- Isotopic Labeling : Synthesize the compound with ¹⁸O in the ether linkage to track oxygen retention during hydrolysis.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to distinguish SN1/SN2 pathways.

- Computational Modeling : DFT calculations (e.g., Gaussian) can simulate transition states and activation energies .

Safety and Handling (Contextualized for Research)

Q. What are the critical safety protocols for handling this compound in catalytic reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.